molecular formula C13H18O2 B14731085 Ethyl 2-(butan-2-yl)benzoate CAS No. 5133-56-2

Ethyl 2-(butan-2-yl)benzoate

Cat. No.: B14731085
CAS No.: 5133-56-2
M. Wt: 206.28 g/mol
InChI Key: YIRKOLCHXSTLLA-UHFFFAOYSA-N
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Description

Ethyl 2-(butan-2-yl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and is characterized by its unique structure, which includes a benzoate group attached to an ethyl and butan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(butan-2-yl)benzoate can be synthesized through the Fischer–Speier esterification method. This involves refluxing benzoic acid with ethanol and butan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs at temperatures ranging from 60 to 110°C and can take several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that facilitate the removal of water byproduct, such as Dean–Stark distillation, is common to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butan-2-yl)benzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.

    Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide is employed.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

    Hydrolysis: Benzoic acid, ethanol, and butan-2-ol.

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(butan-2-yl)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby blocking nerve impulse conduction and resulting in a loss of sensation .

Comparison with Similar Compounds

Ethyl 2-(butan-2-yl)benzoate can be compared with other esters such as ethyl benzoate, methyl benzoate, and isopropyl benzoate . While all these compounds share a benzoate group, their unique alkyl groups confer different physical and chemical properties:

    Ethyl Benzoate: Simpler structure with only an ethyl group.

    Methyl Benzoate: Contains a methyl group, making it more volatile.

    Isopropyl Benzoate: Has an isopropyl group, providing different steric and electronic effects.

Properties

CAS No.

5133-56-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 2-butan-2-ylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-10(3)11-8-6-7-9-12(11)13(14)15-5-2/h6-10H,4-5H2,1-3H3

InChI Key

YIRKOLCHXSTLLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1C(=O)OCC

Origin of Product

United States

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